An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 11-methyldodecanoate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 11-methyldodecanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 11-methyldodecanoate, a branched-chain fatty acid ester. This document details the relevant physicochemical properties, a robust synthesis protocol, and extensive characterization data to support its application in research and development.
Compound Identification and Physicochemical Properties
Methyl 11-methyldodecanoate is the methyl ester of 11-methyldodecanoic acid. It is also referred to as methyl isotridecanoate.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈O₂ | PubChem[2] |
| Molecular Weight | 228.37 g/mol | PubChem[2] |
| CAS Number | 5129-57-7 | PubChem[2] |
| Appearance | Liquid (Predicted) | |
| Boiling Point | 265.4 °C at 760 mmHg | LookChem[3] |
| Density | 0.866 g/cm³ | LookChem[3] |
| Solubility | Insoluble in water; Soluble in organic solvents. | ChemicalBook[4] |
| Flash Point | 115 °C | LookChem[3] |
Synthesis of Methyl 11-methyldodecanoate
The synthesis of Methyl 11-methyldodecanoate is most commonly achieved through the esterification of 11-methyldodecanoic acid with methanol (B129727). The following protocol is based on established Fischer esterification methodologies and specific literature data for similar compounds.
Synthesis Workflow
Caption: General workflow for the synthesis of Methyl 11-methyldodecanoate.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of Methyl 11-methyldodecanoate from 11-methyldodecanoic acid and methanol using an acid catalyst. A reported synthesis using boron trifluoride diethyl etherate suggests a potential yield of 91%.[3]
Materials:
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11-Methyldodecanoic acid
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Anhydrous methanol
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Boron trifluoride diethyl etherate (BF₃·OEt₂) or concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or ethyl acetate (B1210297)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Heating mantle or oil bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 11-methyldodecanoic acid in an excess of anhydrous methanol (e.g., 20-50 molar equivalents).
-
Catalyst Addition: Slowly add the acid catalyst to the stirred solution. Use either boron trifluoride diethyl etherate (e.g., 1.2 equivalents) or a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-14 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add the mixture to a separatory funnel containing water or ice.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 11-methyldodecanoate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final, high-purity ester.
Characterization Data
Comprehensive characterization is crucial for confirming the identity and purity of the synthesized Methyl 11-methyldodecanoate. The following tables summarize the available spectroscopic data.
Mass Spectrometry
The mass spectrum of Methyl 11-methyldodecanoate shows characteristic fragmentation patterns for a fatty acid methyl ester.
| m/z | Relative Intensity (%) | Assignment |
| 74 | 99.99 | McLafferty rearrangement fragment [CH₂=C(OH)OCH₃]⁺ |
| 55 | 21.50 | |
| 75 | 14.40 | |
| 69 | 10.60 | |
| 97 | 8.80 |
Data sourced from PubChem and NIST.[2]
NMR Spectroscopy
¹H NMR (Predicted):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | s | 3H | -OCH₃ |
| ~2.30 | t | 2H | -CH₂-C=O |
| ~1.62 | m | 2H | -CH₂-CH₂-C=O |
| ~1.50 | m | 1H | -CH(CH₃)₂ |
| ~1.26 | m | 16H | -(CH₂)₈- |
| ~0.86 | d | 6H | -CH(CH₃)₂ |
¹³C NMR (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~174.4 | C=O |
| ~51.4 | -OCH₃ |
| ~39.0 | -(CH₂)₉-CH(CH₃)₂ |
| ~34.1 | -CH₂-C=O |
| ~29.7 - 29.1 | -(CH₂)₇- |
| ~27.9 | -CH(CH₃)₂ |
| ~24.9 | -CH₂-CH₂-C=O |
| ~22.7 | -CH(CH₃)₂ |
Note: Predicted values are for guidance and should be confirmed with experimental data.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925, ~2855 | Strong | C-H stretching (alkane) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1465 | Medium | C-H bending (alkane) |
| ~1170 | Strong | C-O stretching (ester) |
Data based on typical values for fatty acid methyl esters.[5]
Logical Relationships in Characterization
The characterization of Methyl 11-methyldodecanoate follows a logical progression to confirm its structure and purity.
Caption: Logical flow for the structural confirmation of the synthesized product.
This guide provides a foundational understanding of the synthesis and characterization of Methyl 11-methyldodecanoate, intended to facilitate its use in further research and development activities. For critical applications, all characterization data should be independently verified.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl 11-methyldodecanoate | C14H28O2 | CID 4065233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 11-methyldodecanoate|lookchem [lookchem.com]
- 4. METHYL LAURATE | 111-82-0 [chemicalbook.com]
- 5. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
